Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

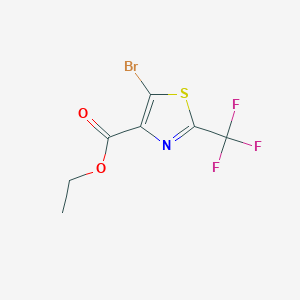

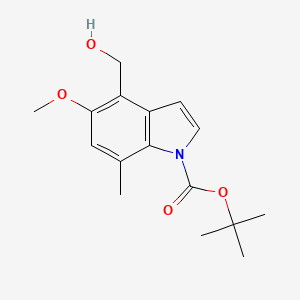

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 1639974-42-7 . It has a molecular weight of 304.09 and its IUPAC name is this compound . The compound is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of this compound is C7H5BrF3NO2S . The InChI Code is 1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(8)15-6(12-3)7(9,10)11/h2H2,1H3 . This compound contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 304.08 . The compound’s water solubility is calculated to be 0.0399 mg/ml . It is considered soluble . The compound’s lipophilicity (Log Po/w) is calculated to be 2.21 .Aplicaciones Científicas De Investigación

Overview

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a compound that has been of interest in various scientific research areas. Due to its unique chemical structure, it has been explored in different contexts, including the development of flame retardants, modification of cellulose, synthesis of heterocyclic compounds, and in the study of its properties and interactions with other chemical entities. The following sections delve into the specific applications and findings from recent scientific research.

Flame Retardants

Research by Zuiderveen, Slootweg, and de Boer (2020) highlights the critical review of novel brominated flame retardants (NBFRs), including compounds like this compound. The study emphasizes the need for comprehensive research on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application. Significant knowledge gaps were identified for several NBFRs, underscoring the necessity for optimized analytical methods and further research on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).

Cellulose Modification

The interactions of ionic liquids with polysaccharides, particularly cellulose, have been explored by Heinze et al. (2008). The study discusses the chemical modification of cellulose using ionic liquids as reaction media, showcasing the versatility of compounds like this compound in the homogeneous acylation, carbanilation, and silylation of cellulose. This research underlines the potential of such compounds in creating various cellulose esters and derivatives under mild conditions, offering a pathway for innovative cellulose-based materials (Heinze et al., 2008).

Synthesis of Heterocyclic Compounds

ArunlalV., Vandana, and Biju (2015) provide a comprehensive review on the chemistry, synthesis, and applications of 4-thiazolidinone, a core structure related to this compound. The study illustrates the broad spectrum of biological activities exhibited by thiazolidinone scaffolds and their derivatives, highlighting their significance in synthesizing new compounds with diverse biological potentials. This research emphasizes the vibrant potential of thiazolidinone derivatives in various pharmacological domains (ArunlalV., Vandana, & Biju, 2015).

Chemical Properties and Interactions

The environmental concentrations and toxicology of 2,4,6-tribromophenol, as reviewed by Koch and Sures (2018), provide an environmental perspective on compounds similar to this compound. The review addresses the ubiquity of such compounds in the environment, their toxicokinetics, and toxicodynamics, pointing out the current knowledge gaps and the need for further research on their environmental impact and health risks (Koch & Sures, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity with these biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal efficacy without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and efficacy. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution and overall effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(8)15-6(12-3)7(9,10)11/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDBFUPHDUXUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)